

Application Notes: In Situ Hybridization Utilizing Cy3.5 Labeled Probes

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Compound of Interest

Compound Name: Cy3.5

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Introduction

In situ hybridization (ISH) is a powerful technique that allows for the precise localization of specific nucleic acid sequences within the cellular context of tissues and individual cells. This method is indispensable for understanding gene expression patterns, identifying chromosomal abnormalities, and diagnosing diseases at the molecular level. The choice of fluorescent label for the nucleic acid probe is critical for the sensitivity and specificity of the assay. **Cy3.5**, a member of the cyanine dye family, offers a robust fluorescent signal in the orange-red spectrum, making it an excellent choice for ISH applications. These application notes provide detailed protocols and supporting data for the successful implementation of ISH using **Cy3.5** labeled probes.

Quantitative Data on Fluorophore Properties

The selection of a fluorophore is a critical step in the design of an ISH experiment. The following table summarizes the key spectral properties of **Cy3.5** in comparison to other commonly used cyanine dyes. This data is essential for selecting appropriate microscope filters and for designing multiplexing experiments.

Fluorophore	Excitation Max (nm)	Emission Max (nm)	Molar Extinction Coefficient (ϵ) ($\text{cm}^{-1}\text{M}^{-1}$)	Quantum Yield (Φ)	Key Characteristics
Cy3	~550	~570	~150,000	~0.15	Bright and photostable, widely used for single-color and multiplex ISH. [1] [2]
Cy3.5	~579-581	~591-596	~150,000	High	Bright orange-red fluorescence with high photostability, spectrally similar to Alexa Fluor 568. [3] [4] [5]
Cy5	~649	~670	~250,000	~0.20	Bright far-red fluorescence, but can be more susceptible to quenching than Cy3. [6] [7]
Cy7	~743	~767	~250,000	~0.28	Near-infrared fluorescence, useful for deep tissue imaging, but can exhibit

fluorescence
loss similar to
Cy5.[\[6\]](#)[\[7\]](#)

Note: Molar extinction coefficient and quantum yield can vary depending on the conjugation and local environment.

Experimental Protocols

This section provides a detailed methodology for performing in situ hybridization with **Cy3.5** labeled oligonucleotide probes on formalin-fixed, paraffin-embedded (FFPE) tissue sections.

I. Probe Labeling with Cy3.5

This protocol describes the chemical conjugation of an amine-modified oligonucleotide probe with a **Cy3.5** NHS ester.

Materials:

- Amine-modified oligonucleotide probe
- **Cy3.5** NHS ester
- 0.1 M Sodium Bicarbonate buffer (pH 8.5)
- Nuclease-free water
- Ethanol (100% and 70%)
- 3 M Sodium Acetate
- Purification column (e.g., desalting column)

Procedure:

- Resuspend the amine-modified oligonucleotide probe in 0.1 M Sodium Bicarbonate buffer to a final concentration of 1 mg/mL.

- Dissolve the **Cy3.5** NHS ester in DMSO to a concentration of 10 mg/mL immediately before use.
- In a microcentrifuge tube, combine the oligonucleotide solution with the **Cy3.5** NHS ester solution. The molar ratio of dye to oligo should be optimized, but a 10:1 to 20:1 ratio is a good starting point.
- Incubate the reaction mixture in the dark at room temperature for 2-4 hours, or overnight at 4°C.
- Purify the **Cy3.5** labeled probe from unconjugated dye using a desalting column or ethanol precipitation.
 - For ethanol precipitation: Add 1/10th volume of 3 M Sodium Acetate and 2.5 volumes of cold 100% ethanol. Mix well and incubate at -20°C for at least 1 hour. Centrifuge at high speed for 30 minutes at 4°C. Carefully decant the supernatant and wash the pellet with 70% ethanol. Air dry the pellet and resuspend in nuclease-free water.
- Measure the concentration and labeling efficiency of the purified probe using a spectrophotometer.

II. In Situ Hybridization on FFPE Tissue Sections

Materials:

- FFPE tissue sections on positively charged slides
- Xylene
- Ethanol (100%, 95%, 70%)
- Deionized water
- Proteinase K
- 1x PBS
- Hybridization buffer (e.g., 50% formamide, 2x SSC, 10% dextran sulfate)

- **Cy3.5** labeled probe
- Wash buffers (e.g., 2x SSC, 0.4x SSC)
- DAPI counterstain
- Antifade mounting medium
- Coverslips
- Humidified chamber

Procedure:

A. Deparaffinization and Rehydration:

- Immerse slides in xylene for 10 minutes. Repeat with fresh xylene.
- Immerse slides in 100% ethanol for 5 minutes. Repeat with fresh ethanol.
- Rehydrate slides by sequential 5-minute incubations in 95% ethanol, 70% ethanol, and deionized water.

B. Pretreatment:

- Incubate slides in Proteinase K solution (concentration and time need to be optimized for the specific tissue type) at 37°C.
- Wash slides in 1x PBS for 5 minutes.
- Dehydrate slides through a series of 5-minute incubations in 70%, 95%, and 100% ethanol. Air dry completely.

C. Hybridization:

- Dilute the **Cy3.5** labeled probe in hybridization buffer to the desired concentration (typically 1-10 ng/μL).

- Denature the probe solution by heating at 75-80°C for 5-10 minutes, then immediately place on ice.
- Apply the denatured probe solution to the tissue section and cover with a coverslip, avoiding air bubbles.
- Seal the coverslip with rubber cement.
- Denature the tissue and probe together by placing the slides on a hot plate at 75-80°C for 5-10 minutes.
- Incubate the slides in a humidified chamber at 37°C overnight.

D. Post-Hybridization Washes:

- Carefully remove the rubber cement and coverslip.
- Wash the slides in 2x SSC at room temperature for 5 minutes to remove excess probe.
- Perform a high-stringency wash in 0.4x SSC at 72°C for 2 minutes.[\[8\]](#)[\[9\]](#) This step is critical for removing non-specifically bound probes.
- Wash slides in 2x SSC with 0.05% Tween-20 at room temperature for 30 seconds.[\[8\]](#)
- Rinse briefly in deionized water.

E. Counterstaining and Mounting:

- Apply DAPI solution to the tissue section and incubate in the dark for 5-10 minutes.
- Rinse briefly in deionized water.
- Dehydrate the slides through a series of 2-minute incubations in 70%, 95%, and 100% ethanol. Air dry completely.
- Apply a drop of antifade mounting medium and cover with a coverslip.
- Store slides in the dark at 4°C until imaging.

Visualization and Data Interpretation

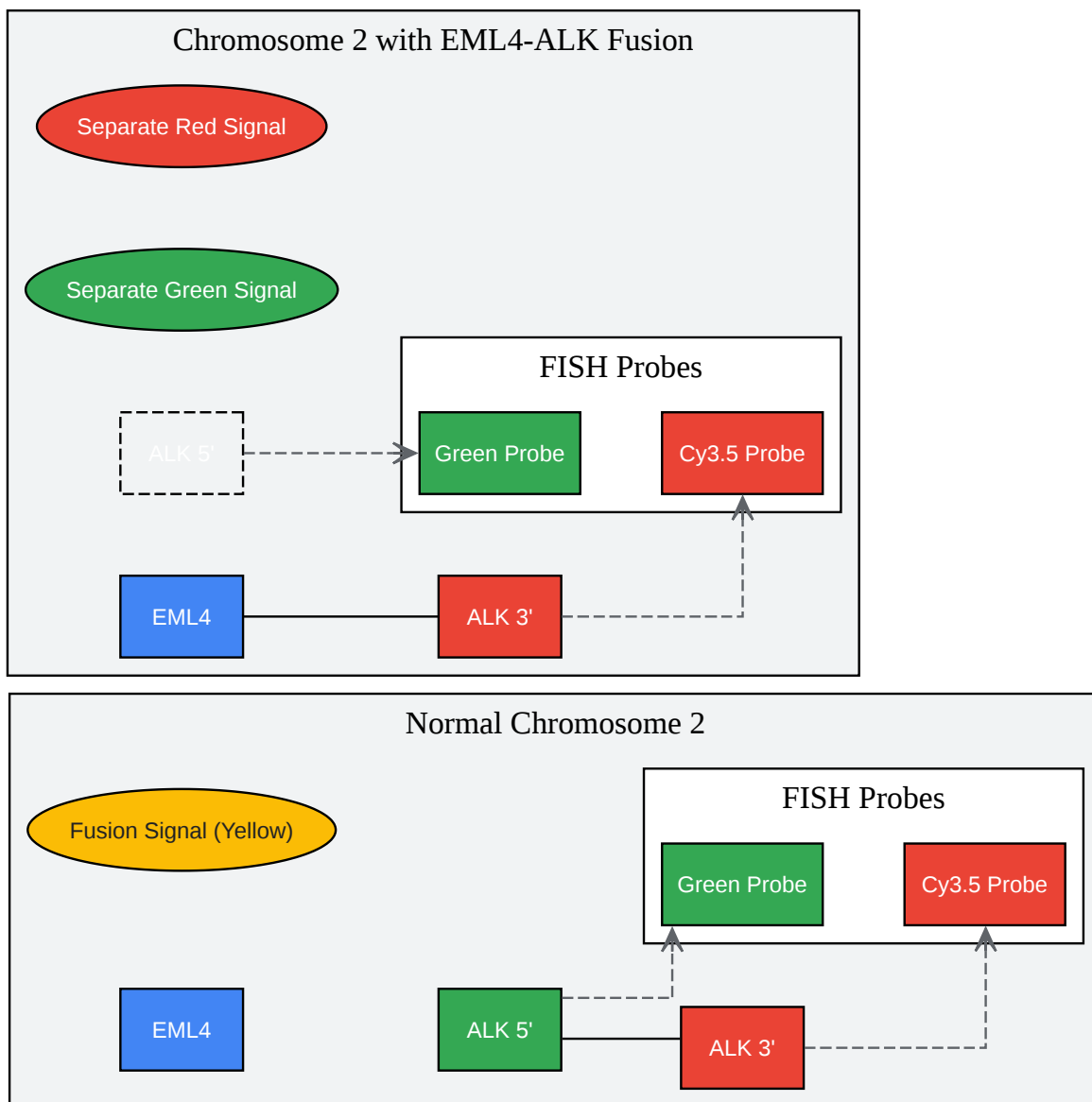
Visualize the slides using a fluorescence microscope equipped with appropriate filter sets for **Cy3.5** (Excitation: ~579 nm, Emission: ~591 nm) and DAPI (Excitation: ~358 nm, Emission: ~461 nm). The **Cy3.5** signal will appear as orange-red fluorescent dots or areas, indicating the location of the target nucleic acid sequence. The DAPI counterstain will label the cell nuclei in blue, providing anatomical context.

Application Example: Detection of EML4-ALK Gene Fusion in Non-Small Cell Lung Cancer

Gene fusions are common drivers of cancer development. In a subset of non-small cell lung cancer (NSCLC), an inversion on chromosome 2 leads to the fusion of the EML4 gene with the ALK (Anaplastic Lymphoma Kinase) gene.^[10] This results in the expression of a constitutively active ALK fusion protein, which drives tumor growth. Fluorescence in situ hybridization is a gold-standard method for detecting this gene rearrangement for diagnostic and therapeutic purposes.^[10]

A dual-color, break-apart FISH assay can be designed to detect the EML4-ALK fusion. In this assay, two different fluorescently labeled probes are used. One probe, labeled with a green fluorophore (e.g., FITC), binds to the 5' region of the ALK gene, while a second probe, which could be labeled with **Cy3.5** (orange-red), binds to the 3' region of the ALK gene.

- **Normal Cells:** In cells without the translocation, the two probes will be in close proximity, resulting in overlapping or adjacent green and orange-red signals (often appearing as a yellow or fusion signal).
- **Cancer Cells with EML4-ALK Fusion:** In cells with the EML4-ALK rearrangement, the 3' portion of the ALK gene is separated from the 5' portion. This will result in the separation of the green and orange-red signals. The presence of isolated green and orange-red signals is indicative of the gene fusion.

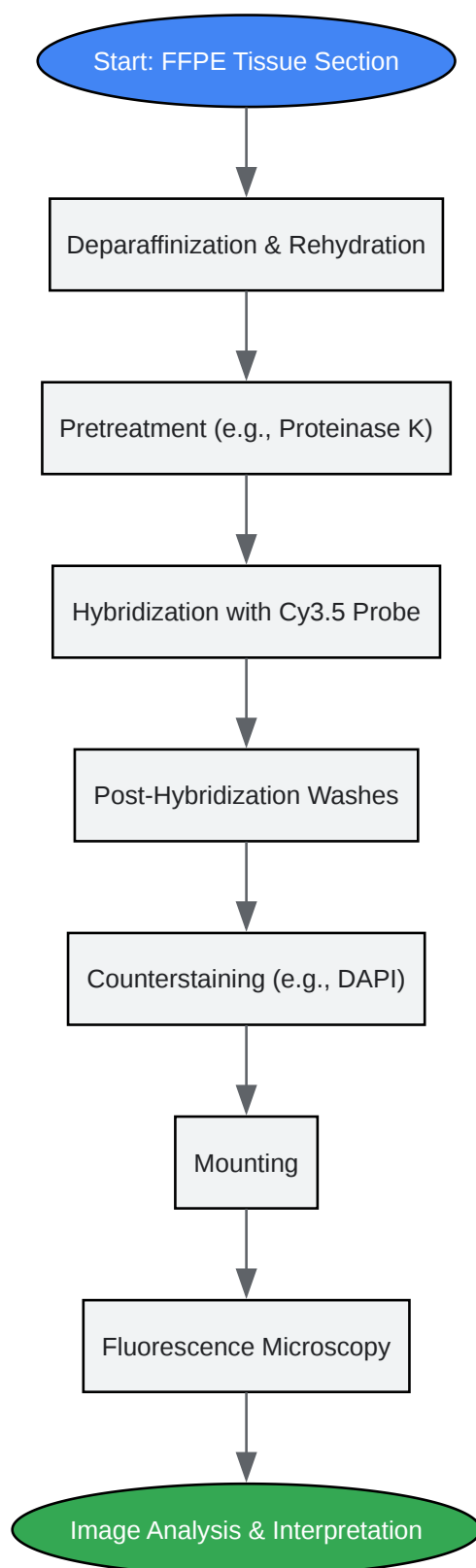


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Caption: EML4-ALK gene fusion detection by FISH.

Workflow for In Situ Hybridization with Cy3.5 Labeled Probes

The following diagram outlines the major steps in the in situ hybridization workflow.



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Caption: In Situ Hybridization Workflow.

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References

- 1. Guide to Cyanine Dyes: Cy7, Cy5, Cy5.5, Cy3 [bocsci.com]
- 2. Cyanine Dyes (Cy2, Cy3, and Cy5) - Jackson ImmunoResearch [jacksonimmuno.com]
- 3. Spectrum [Cy3.5 (Cyanine-3.5)] | AAT Bioquest [aatbio.com]
- 4. Cyanine3.5 Dye | AxisPharm [axispharm.com]
- 5. FluoroFinder [app.fluorofinder.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Anomalous fluorescence enhancement of Cy3 and cy3.5 versus anomalous fluorescence loss of Cy5 and Cy7 upon covalent linking to IgG and noncovalent binding to avidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hematology FISH protocol - Post-hybridization washes [ogt.com]
- 9. crpr-su.se [crpr-su.se]
- 10. blog.biosearchtech.com [blog.biosearchtech.com]
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